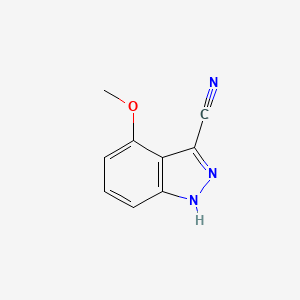

4-Methoxy-1H-indazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-8-4-2-3-6-9(8)7(5-10)12-11-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRHMSROBNZWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Derivatization Strategies for 4 Methoxy 1h Indazole 3 Carbonitrile

Transformations Involving the Nitrile Group at Position 3

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can be converted into several other important chemical moieties.

The nitrile group of 4-Methoxy-1H-indazole-3-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Methoxy-1H-indazole-3-carboxylic acid. This transformation is a fundamental step in converting the nitrile into other functional groups. The resulting carboxylic acid is a key intermediate, serving as a precursor for the synthesis of amides, esters, and other derivatives. chemimpex.comuni.lu For instance, subsequent reaction with an alcohol in the presence of an acid catalyst can produce the corresponding ester, such as 1H-Indazole-3-carboxylic acid, ethyl ester. nmpharmtech.comorgsyn.org

| Starting Material | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| This compound | Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Methoxy-1H-indazole-3-carboxylic acid |

| 4-Methoxy-1H-indazole-3-carboxylic acid | Esterification | Ethanol (EtOH), H⁺ catalyst | Ethyl 4-methoxy-1H-indazole-3-carboxylate |

The reduction of the nitrile group offers a direct route to primary amines, which are crucial building blocks in organic synthesis. This transformation can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup, which reduces the carbon-nitrogen triple bond to a primary amine, (4-Methoxy-1H-indazol-3-yl)methanamine. libretexts.orgchemguide.co.uk

Alternatively, catalytic hydrogenation provides a milder and often more economical method for this reduction. wikipedia.org Catalysts such as Raney nickel, platinum, or palladium on carbon can be employed with hydrogen gas at elevated pressure and temperature to yield the primary amine. wikipedia.orgthieme-connect.de The choice of catalyst and reaction conditions can be critical to avoid side reactions and ensure high selectivity for the desired primary amine. thieme-connect.de

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in ether 2. H₂O workup | (4-Methoxy-1H-indazol-3-yl)methanamine | A powerful, non-catalytic method for converting nitriles to amines. chemguide.co.uk |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | (4-Methoxy-1H-indazol-3-yl)methanamine | An economical and widely used industrial method. wikipedia.org |

| Borane Reduction | Diisopropylaminoborane / cat. LiBH₄ | (4-Methoxy-1H-indazol-3-yl)methanamine | Reduces nitriles in the presence of some other functional groups. nih.gov |

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.gov This reaction is a highly efficient method for synthesizing 5-substituted 1H-tetrazoles. ajgreenchem.com Reacting this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst, yields 5-(4-Methoxy-1H-indazol-3-yl)-1H-tetrazole. acs.orgthieme-connect.com Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry, often enhancing metabolic stability and other physicochemical properties of drug candidates. thieme-connect.comacs.org

Modifications of the Indazole Core

The indazole ring system, consisting of a fused benzene and pyrazole (B372694) ring, is amenable to further functionalization, primarily through substitution reactions.

The benzene portion of the indazole core can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is directed by the existing substituents on the ring. The methoxy (B1213986) group at position 4 is a strong activating group and is ortho, para-directing. researchgate.net The fused pyrazole ring also influences the electron density of the benzene ring. Consequently, electrophiles are expected to preferentially attack the positions most activated by the methoxy group, which are C5 (ortho) and C7 (para).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration of the indazole core would likely introduce a nitro group at the C5 or C7 position. researchgate.net Similarly, halogenation with reagents like Br₂ would yield bromo-substituted derivatives at these positions. The precise ratio of isomers would depend on the specific reaction conditions and the interplay of electronic and steric effects.

| Reaction | Typical Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-5-nitro-1H-indazole-3-carbonitrile and/or 4-Methoxy-7-nitro-1H-indazole-3-carbonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methoxy-1H-indazole-3-carbonitrile and/or 7-Bromo-4-methoxy-1H-indazole-3-carbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-methoxy-1H-indazole-3-carbonitrile and/or 7-Acyl-4-methoxy-1H-indazole-3-carbonitrile |

Nucleophilic substitution on the indazole core can occur at several positions. One of the most common reactions is the N-alkylation or N-acylation of the pyrazole ring nitrogens. beilstein-journals.org Since the 1H-indazole tautomer is generally more stable, reactions with electrophiles often lead to substitution at the N1 position. beilstein-journals.org However, a mixture of N1 and N2 substituted products can be formed, and the regioselectivity can be influenced by the nature of the electrophile, the base, and the solvent used. beilstein-journals.org

While nucleophilic aromatic substitution (SNAr) on the electron-rich benzene ring is generally difficult, it can be facilitated if a leaving group is present at a position activated by a strong electron-withdrawing group. For instance, if a halogen were introduced at the C5 or C7 position via electrophilic substitution, it could potentially be displaced by a strong nucleophile, particularly if the reaction is promoted by a transition metal catalyst, as seen in Suzuki or Buchwald-Hartwig cross-coupling reactions. ias.ac.in

Reactivity of the Methoxy Group at Position 4

The methoxy group at the C4 position is a key functional handle that can be manipulated to introduce further diversity into the indazole scaffold. Its primary reactivity centers on O-demethylation.

The conversion of the 4-methoxy group to a hydroxyl group is a critical transformation, as it provides a site for further functionalization, such as etherification, esterification, or the introduction of pharmacophoric moieties. O-demethylation of aryl methyl ethers is a well-established transformation in organic synthesis, and several reagents and conditions can be applied to this compound.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers and is often the reagent of choice due to its high reactivity, which allows for reactions to be conducted at low temperatures, thus preserving other functional groups. Other Lewis acids such as aluminum chloride (AlCl₃) can also be utilized, sometimes in combination with a soft nucleophile like ethanethiol to enhance reactivity.

Strong Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can effect O-demethylation, typically at elevated temperatures. These conditions are harsh and may not be suitable for substrates with acid-labile functionalities.

Nucleophilic Cleavage: Strong nucleophiles, particularly thiolates, are effective in cleaving aryl methyl ethers. Sodium or potassium salts of alkanethiols, such as ethanethiol or dodecanethiol, in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can achieve demethylation. The use of longer-chain, less volatile thiols can mitigate the malodorous nature of this reaction class.

The following table summarizes some common O-demethylation reagents and their typical reaction conditions.

| Reagent Class | Example Reagent(s) | Typical Solvents | Typical Temperatures |

| Lewis Acids | Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temperature |

| Aluminum chloride (AlCl₃) | Dichloromethane (DCM), Acetonitrile | Room temperature to reflux | |

| Strong Acids | Hydrobromic acid (HBr) | Acetic acid, Water | High temperatures (e.g., 120-130 °C) |

| Thiolates | Sodium ethanethiolate, Potassium dodecanethiolate | DMF, NMP | Elevated temperatures |

The methoxy group at the 4-position significantly influences the electronic properties of the indazole ring system, which in turn dictates its reactivity towards various reagents. As a potent electron-donating group through resonance, the methoxy group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The activating effect of the methoxy group is most pronounced at the positions ortho and para to it. In the case of 4-methoxy-1H-indazole, this would correspond to the C5 and C7 positions. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at these positions. The presence of the pyrazole ring and the carbonitrile group will also influence the regioselectivity of such reactions. It is hypothesized that aromatic N-heterocyclic radicals would tend to react at more electron-rich sites, akin to classical electrophilic aromatic substitutions mdpi.comnih.gov.

Conversely, the increased electron density on the ring makes it less susceptible to nucleophilic aromatic substitution. However, the presence of the electron-withdrawing nitrile group at C3 can activate the ring towards nucleophilic attack under certain conditions.

Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold

While specific literature examples detailing the use of this compound as a direct precursor for the synthesis of novel fused heterocyclic systems are not extensively documented, its structure presents several strategic opportunities for such transformations. The vicinal arrangement of the methoxy group at C4 and the nitrile group at C3, along with the inherent reactivity of the indazole nucleus, makes it a promising candidate for the construction of more complex polycyclic molecules.

The 3-carbonitrile group is a versatile functional group that can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones nih.gov. These transformations can be the initial steps in the construction of new rings.

One plausible strategy involves the chemical manipulation of both the nitrile and the methoxy groups. For example, O-demethylation to the corresponding 4-hydroxy-1H-indazole-3-carbonitrile would generate an ortho-hydroxyaryl nitrile. This structural motif is a well-known precursor for the synthesis of fused heterocyclic systems such as benzoxazoles and benzoxazines.

Furthermore, the 3-cyano group can participate in cyclization reactions with appropriate reagents to form fused pyrimidine, pyridine, or pyridazine rings. For instance, the reaction of ortho-aminoaryl nitriles with various reagents is a common strategy for the synthesis of fused pyrimidines. While the 4-methoxy group is not an amino group, its conversion to an amino group, or the introduction of an amino group at an adjacent position, would open up these synthetic pathways.

Based on the known reactivity of related 3-cyanoindazoles and ortho-functionalized aryl nitriles, the following fused heterocyclic systems could potentially be synthesized from this compound or its derivatives:

Pyrazolo[3,4-b]pyridines: These can be synthesized from 5-aminopyrazoles and various carbonyl compounds. By analogy, a derivative of this compound bearing an amino group could potentially undergo cyclization to form a pyrazolo[3,4-b]pyridine system.

Pyrazolo[3,4-d]pyrimidines: These are often synthesized from 5-amino-4-cyanopyrazoles. If the indazole ring can be appropriately functionalized, similar cyclization strategies could be employed.

Pyrazolo[4,3-c]quinolines: The synthesis of these systems often involves the construction of the quinoline ring onto a pre-existing pyrazole. The indazole nucleus of this compound could potentially serve as the pyrazole component in such a synthesis.

Following a comprehensive search for scholarly articles and experimental data, it has been determined that specific, in-depth spectroscopic and crystallographic research findings for the compound "this compound" are not publicly available. Detailed experimental results such as assigned NMR spectra (1D and 2D), solid-state NMR data, or published X-ray crystal structures for this exact molecule could not be located.

As a result, it is not possible to generate the requested article with the specified level of detail, including data tables and thorough scientific findings, while strictly adhering to the instruction of focusing solely on "this compound." Writing such an article would require access to primary research data that does not appear to be in the public domain.

Research on related indazole derivatives is available and provides a framework for how such an analysis would be conducted. For instance, studies on other substituted indazoles utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their structures, investigate tautomeric forms, and analyze intermolecular interactions in the solid state. nih.govresearchgate.netmdpi.comnih.gov However, presenting this data would violate the explicit instruction to focus exclusively on this compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary source data for the specified compound.

Comprehensive Spectroscopic and Structural Elucidation of 4 Methoxy 1h Indazole 3 Carbonitrile and Its Derivatives

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable information about the molecular structure. For 4-Methoxy-1H-indazole-3-carbonitrile, electrospray ionization (ESI) is a common method to generate the molecular ion.

The fragmentation of the molecular ion of this compound would likely proceed through several key pathways, initiated by the loss of stable neutral molecules or radical species. A plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related aromatic and heterocyclic compounds.

A primary fragmentation step often involves the methoxy (B1213986) group. The loss of a methyl radical (•CH₃) from the molecular ion [M]⁺• would result in a significant fragment ion. Alternatively, the loss of a neutral formaldehyde (B43269) molecule (CH₂O) via a rearrangement process is also a common pathway for methoxy-substituted aromatic compounds. Another characteristic fragmentation would be the loss of hydrogen cyanide (HCN) from the indazole ring or the cyano group, which is a common fragmentation for nitrogen-containing heterocyclic compounds and nitriles.

Proposed Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Lost Fragment | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M]⁺• | •CH₃ | [M - 15]⁺ | Ion resulting from loss of a methyl radical from the methoxy group. |

| [M]⁺• | CH₂O | [M - 30]⁺ | Ion formed after rearrangement and loss of formaldehyde. |

| [M]⁺• | HCN | [M - 27]⁺ | Ion resulting from the elimination of hydrogen cyanide. |

| [M]⁺• | CO | [M - 28]⁺ | Ion formed by the loss of carbon monoxide, possibly after rearrangement. |

| [M - 15]⁺ | CO | [M - 43]⁺ | Subsequent loss of carbon monoxide from the [M - 15]⁺ fragment. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. Each technique is based on the interaction of electromagnetic radiation with molecular vibrations, and they provide complementary information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C≡N stretching of the nitrile group is a sharp and intense band, typically found in the 2220-2260 cm⁻¹ region. The C-O stretching of the methoxy group will likely produce a strong absorption band around 1020-1250 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. The C≡N stretch, while strong in the IR, is also expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring system are often prominent in Raman spectra, typically appearing in the fingerprint region below 1600 cm⁻¹.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Indazole) | Stretching | 3200-3400 (broad) | 3200-3400 (weak) |

| Aromatic C-H | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |

| C≡N (Nitrile) | Stretching | 2220-2260 (sharp, strong) | 2220-2260 (sharp, strong) |

| C=C (Aromatic) | Stretching | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) |

| C-O (Methoxy) | Asymmetric Stretching | 1230-1270 (strong) | 1230-1270 (weak) |

| C-O (Methoxy) | Symmetric Stretching | 1020-1050 (medium) | 1020-1050 (medium) |

| Aromatic C-H | Out-of-plane Bending | 750-900 (strong) | 750-900 (weak) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting photophysical properties, such as color and fluorescence.

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis absorption spectrum of 3-substituted-1H-indazoles in solution typically exhibits absorption bands in the range of 280–550 nm. acs.org These absorptions are generally attributed to π→π* transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the nature of the substituents on the indazole ring and the polarity of the solvent. For this compound, the electron-donating methoxy group and the electron-withdrawing nitrile group are expected to influence the electronic distribution and thus the absorption maxima. The molar extinction coefficients for similar 3-substituted-1H-indazoles have been reported to be in the range of 4810–29,660 M⁻¹cm⁻¹. acs.org

Fluorescence Spectroscopy: Many 3-substituted-1H-indazole derivatives exhibit fluorescence, with emission typically observed in the range of 340–620 nm. acs.org The fluorescence properties, including the quantum yield, can be highly dependent on the substitution pattern. Some derivatives have been reported to have quantum yields as high as 85%. acs.orgnih.gov The fluorescence of these compounds can also be sensitive to environmental factors such as solvent polarity and pH. For instance, some synthesized 3-substituted-1H-indazoles exhibit an acid-sensitive fluorescence turn-off activity. acs.orgnih.gov In polar solvents, a solvatochromic red shift (a shift to longer wavelengths) in the emission spectrum is often observed, indicating a more polar excited state compared to the ground state. semanticscholar.org

Photophysical Data for Representative 3-Substituted-1H-Indazoles:

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (ΦF) |

| 3-Substituted-1H-indazoles | 280-550 acs.org | 340-620 acs.org | 4810-29,660 acs.org | Up to 0.85 nih.gov |

| Pyrazolo[4,3-a]acridin-11-carbonitriles | 369-397 semanticscholar.org | 447-456 semanticscholar.org | Not Reported | Not Reported |

Computational and Theoretical Investigations of 4 Methoxy 1h Indazole 3 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other associated properties.

DFT calculations are frequently employed to analyze the electronic structure of heterocyclic compounds like indazoles. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity.

In a study on related 3-carboxamide indazole derivatives, DFT computations were used to determine these parameters. nih.govresearchgate.net Such an analysis for 4-Methoxy-1H-indazole-3-carbonitrile would similarly reveal how the methoxy (B1213986) and carbonitrile substituents influence the electron distribution across the indazole core and affect its reactivity.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative 8a | -6.13 | -1.12 | 5.01 | nih.gov |

| Indazole Derivative 8c | -6.24 | -1.23 | 5.01 | nih.gov |

| Indazole Derivative 8s | -6.41 | -1.40 | 5.01 | nih.gov |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.orgepstem.net

For instance, a theoretical study on the addition of formaldehyde (B43269) to various indazoles utilized DFT calculations at the B3LYP/6-311++G(d,p) level to provide a solid basis for experimental NMR observations. semanticscholar.orgnih.gov This approach allows for a direct comparison between calculated and experimental spectra, helping to assign complex signals and confirm the proposed structure. A similar computational analysis of this compound would involve optimizing its geometry and then performing GIAO calculations to predict its ¹H and ¹³C NMR chemical shifts, providing a theoretical benchmark for experimental characterization.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |

|---|---|---|---|

| H3 | 8.16 | 8.10 | semanticscholar.org |

| H4 | 7.78 | 7.81 | semanticscholar.org |

| H5 | 7.19 | 7.17 | semanticscholar.org |

| H6 | 7.45 | 7.43 | semanticscholar.org |

| H7 | 7.60 | 7.57 | semanticscholar.org |

DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics and feasibility of a proposed pathway.

Studies on the synthesis of indazoles, such as the Rh(III)/Cu(II)-catalyzed C–H bond activation and annulation, have proposed detailed mechanisms based on computational analysis. nih.gov These investigations identify key intermediates, like rhodacycle species, and calculate the energetic barriers for steps such as migratory insertion and protonolysis. nih.gov For this compound, DFT could be used to elucidate its formation mechanism or to predict its reactivity in subsequent chemical transformations, providing a theoretical foundation for optimizing synthetic routes. alliedacademies.org

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

To explore the potential of this compound as a pharmacologically active agent, computational techniques like molecular docking and molecular dynamics (MD) are employed. These methods predict how the molecule might bind to a specific biological target, such as an enzyme or a receptor, and assess the stability of this interaction.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). The process involves sampling a high number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity, which is typically expressed as a binding energy (kcal/mol). A lower binding energy indicates a more favorable interaction.

Docking studies on various indazole derivatives have identified them as potential inhibitors for several protein targets. For example, certain 3-carboxamide indazoles were docked against a renal cancer-related protein (PDB: 6FEW), with results showing high binding energies and identifying key hydrogen bond and hydrophobic interactions with active site residues. nih.gov Similarly, an indazole-6-carbonitrile derivative was identified as a potential inhibitor of Cancer Osaka Thyroid (COT) kinase through virtual screening and docking, which predicted its binding mode within the kinase's active site. alliedacademies.orgresearchgate.net A docking study of this compound against a relevant biological target would predict its binding orientation and affinity, providing a hypothesis for its mechanism of action.

| Compound Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Indazole Derivative 8v | Renal Cancer Target (6FEW) | -8.8 | nih.gov |

| Indazole Derivative 8w | Renal Cancer Target (6FEW) | -8.9 | nih.gov |

| Indazole Derivative 8y | Renal Cancer Target (6FEW) | -9.0 | nih.gov |

| DB07075 (Indazole-6-carbonitrile deriv.) | COT Kinase | -8.5 | alliedacademies.orgresearchgate.net |

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. semanticscholar.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the stability of the interactions predicted by docking.

Following an MD simulation, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to calculate the binding free energy more accurately. This analysis was performed on a potent indazole-6-carbonitrile inhibitor of COT kinase, confirming the stability of the docked pose and providing a more refined estimate of its binding affinity. alliedacademies.orgresearchgate.net For this compound, an MD simulation of its complex with a predicted protein target would be essential to validate the initial docking results and confirm that the key binding interactions are maintained over time, strengthening its case as a potential therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, while specific QSAR models may not be publicly documented, a hypothetical analysis can be constructed based on common molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

In a typical QSAR study, a range of descriptors would be calculated for this compound and its analogues to build a predictive model. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like size, shape, and branching.

Physicochemical Descriptors: These properties, such as lipophilicity (LogP) and molar refractivity, are crucial for understanding a drug's pharmacokinetic profile.

Electronic Descriptors: These relate to the electron distribution within the molecule and are critical for understanding how the molecule interacts with its biological target.

A hypothetical set of molecular descriptors for this compound is presented in the table below. These values would be used in conjunction with those of similar compounds to develop a QSAR model. Such models are instrumental in identifying which structural features are most influential on biological activity, thereby guiding the design of more potent and selective analogues. For instance, studies on related heterocyclic compounds have successfully used QSAR to elucidate the structural requirements for their therapeutic effects. acs.orgnih.gov

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in QSAR |

|---|---|---|---|

| Topological | Molecular Weight | 173.17 g/mol | Influences size and diffusion characteristics. |

| Physicochemical | LogP | 1.85 | Predicts hydrophobicity and membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | 69.8 Ų | Relates to hydrogen bonding potential and transport properties. |

| Physicochemical | Molar Refractivity | 47.5 cm³ | Correlates with molecular volume and polarizability. |

| Electronic | Dipole Moment | 3.5 D | Indicates the polarity of the molecule, affecting interactions. |

| Topological | Number of Rotatable Bonds | 1 | Reflects molecular flexibility. |

| Physicochemical | Hydrogen Bond Donors | 1 | Quantifies the potential to donate hydrogen bonds. |

| Physicochemical | Hydrogen Bond Acceptors | 4 | Quantifies the potential to accept hydrogen bonds. |

Retrosynthetic Analysis and Synthetic Route Prediction

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, a plausible retrosynthetic pathway can be proposed based on established synthetic methodologies for the indazole core and the introduction of the carbonitrile group.

The primary disconnection would be at the C-CN bond, suggesting a cyanation reaction as a key final step. This leads back to a 3-halo-4-methoxy-1H-indazole precursor. The indazole ring itself can be formed through a variety of cyclization reactions. A common and effective method involves the cyclization of an appropriately substituted o-nitrobenzaldehyde derivative.

A potential retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-CN bond): This suggests a palladium-catalyzed cyanation of a 3-iodo-4-methoxy-1H-indazole. This transformation is a well-established method for introducing nitrile groups into heteroaromatic rings. orgsyn.org

Precursor 1: 3-Iodo-4-methoxy-1H-indazole

Disconnection 2 (Indazole ring formation): The indazole ring can be envisioned as being formed from a 2-amino-6-methoxybenzonitrile. However, a more common route involves the reductive cyclization of an o-nitrobenzyl derivative.

Precursor 2: 2-Methyl-3-nitroanisole

Synthesis of Precursor 2: This precursor can be synthesized from commercially available 2-methyl-3-nitrophenol (B1294317) through a simple etherification reaction.

This retrosynthetic analysis leads to a predictable forward synthesis, as detailed in the following table:

| Step | Reaction | Starting Material(s) | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 2-Methyl-3-nitrophenol | Methyl iodide, K₂CO₃, Acetone | 2-Methyl-3-nitroanisole |

| 2 | Side-chain Halogenation | 2-Methyl-3-nitroanisole | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄ | 2-(Bromomethyl)-3-nitroanisole |

| 3 | Reductive Cyclization | 2-(Bromomethyl)-3-nitroanisole | SnCl₂, HCl, Ethanol | 4-Methoxy-1H-indazole |

| 4 | Iodination | 4-Methoxy-1H-indazole | N-Iodosuccinimide (NIS), Acetonitrile | 3-Iodo-4-methoxy-1H-indazole |

| 5 | Palladium-Catalyzed Cyanation | 3-Iodo-4-methoxy-1H-indazole | Zn(CN)₂, Pd(PPh₃)₄, DMF, Heat | This compound |

This proposed synthetic route utilizes well-documented reactions and starts from simple precursors, making it a viable approach for the laboratory-scale synthesis of this compound.

Biological Investigations and Mechanistic Studies of 4 Methoxy 1h Indazole 3 Carbonitrile and Its Analogues

Target Identification and Molecular Engagement Studies

The initial phase of biological investigation involves identifying the specific proteins, such as enzymes and receptors, with which a compound interacts. This is achieved through comprehensive profiling and affinity assessments to determine the potency and selectivity of the molecular engagement.

The indazole scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases and proteases. Analogues of 4-Methoxy-1H-indazole-3-carbonitrile have demonstrated significant inhibitory activity against several key enzymes implicated in disease.

Kinases: The indazole nucleus is recognized as a "privileged scaffold" in the development of protein kinase inhibitors. nih.gov Various derivatives have shown potent activity against kinases involved in cell signaling and proliferation.

Fibroblast Growth Factor Receptor 1 (FGFR1): A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR kinases. One of the most active compounds, featuring a 2,6-difluoro-3-methoxyphenyl group, demonstrated potent enzymatic and antiproliferative activities, with an IC50 value of less than 4.1 nM against FGFR1. mdpi.com

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): In a study guided by structural and knowledge-based design, 1H-indazole amide derivatives were synthesized and evaluated for their activity against ERK1/2. The most advanced compounds exhibited potent enzymatic inhibition, with IC50 values ranging from 9.3 to 25.8 nM. nih.gov

Glycogen Synthase Kinase 3β (GSK3β): Structure-based discovery efforts led to the identification of 1H-indazole-3-carboxamide derivatives as inhibitors of human GSK-3. The inclusion of a methoxy (B1213986) group at the 5-position of the indazole ring was found to be important for high potency, with one such derivative, compound 50, recording an IC50 of 0.35 µM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles have been investigated for their ability to inhibit the IDO1 enzyme. The most potent derivatives in the series showed IC50 values of 720 nM and 770 nM. nih.gov

Elastases: Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory diseases. N-benzoylindazole derivatives have been developed as potent and specific HNE inhibitors. nih.gov Notably, modifications at the 3-position of the indazole ring with a carbonitrile (CN) group, a key feature of this compound, resulted in the most potent compound in one such study. The 3-CN derivative, 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile, exhibited an IC50 of 7 nM. nih.govnih.gov

| Enzyme Target | Indazole Analogue | Inhibitory Concentration (IC50) |

|---|---|---|

| Human Neutrophil Elastase (HNE) | 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile | 7 nM |

| FGFR1 | 1H-indazole derivative with 2,6-difluoro-3-methoxyphenyl group | < 4.1 nM |

| ERK1/2 | 1H-indazole amide derivatives | 9.3 - 25.8 nM |

| GSK3β | 1H-indazole-3-carboxamide derivative (compound 50) | 0.35 µM |

| IDO1 | 3-substituted 1H-indazole (compound 121) | 720 nM |

Indazole derivatives have also been synthesized and evaluated for their ability to bind to various G-protein coupled receptors (GPCRs), which are critical targets in pharmacology.

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of human CCR4. nih.govacs.org Structure-activity relationship studies revealed that methoxy- or hydroxyl-containing groups are the more potent substituents at the C4 position of the indazole ring. nih.govacs.org This finding highlights the potential significance of the 4-methoxy group in the target compound. A related pyrazolopyrimidine analogue, developed from an indazole hit, showed good binding affinity in a GTPγS assay with a pIC50 of 7.2. nih.gov These antagonists bind to an intracellular allosteric site on the receptor. nih.govacs.org

Serotonin Receptors (5-HT2A, 5-HT2C): The bioisosteric replacement of the indole (B1671886) nucleus in tryptamines with an indazole ring has been explored. The direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent agonist at the 5-HT2A receptor, with an EC50 value of 203 nM, and also showed activity at the 5-HT2C receptor with an EC50 of 532 nM. acs.org

| Receptor Target | Indazole Analogue Class/Compound | Binding/Activity Data |

|---|---|---|

| CCR4 | Indazole arylsulfonamides | 4-Methoxy substitution enhances potency |

| CCR4 | Pyrazolopyrimidine 37a (from indazole hit) | pIC50 = 7.2 (GTPγS assay) |

| 5-HT2A | 1H-indazole analog of 5-MeO-DMT | EC50 = 203 nM |

| 5-HT2C | 1H-indazole analog of 5-MeO-DMT | EC50 = 532 nM |

Mechanistic Elucidation of Biological Actions at the Cellular Level

Beyond target engagement, it is vital to understand how these molecular interactions translate into cellular responses. Mechanistic studies investigate the downstream effects of the compound on cellular pathways, molecular events, and essential processes.

The binding of indazole analogues to their molecular targets can trigger a cascade of intracellular signaling events. Research on 3-substituted indazoles that mimic the activity of 4EGI-1, an inhibitor of the eIF4E/eIF4G protein-protein interaction, has shown that these compounds can modulate key signaling pathways. Specifically, certain indazole derivatives were found to inhibit the expression of the mammalian target of rapamycin (mTOR) and reduce the phosphorylation of its downstream effector, 4E-BP1. nih.gov This pathway is critical for regulating protein synthesis and cell growth.

A key mechanism for many anti-cancer agents is the induction of programmed cell death, or apoptosis. Studies on 1H-indazole-3-amine derivatives have confirmed their ability to induce apoptosis in cancer cells. nih.govnih.gov In one study using the K562 chronic myeloid leukemia cell line, a lead compound (6o) was shown to induce apoptosis in a concentration-dependent manner. nih.gov After 48 hours of treatment, the total apoptosis rates increased significantly with concentration. nih.gov

Mechanistic investigations revealed that this apoptotic effect was mediated through the p53/MDM2 pathway. nih.gov The indazole compound increased the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov The tumor suppressor p53 can trigger apoptosis through direct interactions with Bcl-2 family proteins at the mitochondria. nih.gov

| Compound 6o Concentration (µM) | Total Apoptosis Rate in K562 Cells (%) |

|---|---|

| 10 | 9.64% |

| 12 | 16.59% |

| 14 | 37.72% |

Analogues of this compound have also been investigated as antimicrobial agents. Their mechanism of action often involves the disruption of cellular processes that are essential for microbial survival. A series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.govresearchgate.net FtsZ is a crucial protein in bacteria that assembles into a structure called the Z-ring at the site of cell division. frontiersin.org Inhibition of FtsZ function blocks the formation of the Z-ring, thereby preventing cell division and leading to cell death. frontiersin.orgnih.gov

These 4-bromo-1H-indazole derivatives displayed potent antibacterial activity against various Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes. nih.gov

| Indazole Analogue | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 9 | S. pyogenes PS | 4 µg/mL |

| Compound 18 | S. aureus ATCC29213 | 8 µg/mL |

| Compound 12 | Penicillin-resistant S. aureus | 4 µg/mL |

| Compound 18 | Penicillin-resistant S. aureus | 4 µg/mL |

Structure-Activity Relationship (SAR) Analysis for Target Binding and Selectivity

The biological activity of indazole derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Structure-Activity Relationship (SAR) analysis is crucial for optimizing target binding, potency, and selectivity.

The placement of chemical groups on the indazole ring system is a critical determinant of biological efficacy. Research has demonstrated that substituents at the 4- and 6-positions of the 1H-indazole scaffold play a pivotal role in the inhibition of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov. For instance, the introduction of a methyl group onto the phenyl ring of certain indazole derivatives has been shown to cause a significant increase in activity nih.gov.

Conversely, the position of a substituent can also be detrimental. The activity of a compound featuring a methyl group at the 5-position of the indazole ring was found to be less potent than its methoxy-substituted counterparts nih.gov. Furthermore, the specific placement of methoxy groups dictates binding affinity; O-methylation of hydroxyl groups at the 2- and 3-positions can enhance binding, while methylation at the 4-position may lead to a significant loss of affinity nih.gov. This highlights the sensitive and position-dependent nature of substituent effects on the indazole core.

| Position of Substituent | Observed Effect on Activity | Target/Context | Source |

|---|---|---|---|

| 4- and 6-positions | Crucial for potent inhibition | IDO1 Enzyme | nih.gov |

| 5-position (Methyl group) | Lower potency compared to methoxy derivatives | GSK-3 Inhibition | nih.gov |

| 4-position (O-methylation) | Significant loss of apparent binding affinity | eIF4E/eIF4G Interaction | nih.gov |

| 2- and 3-positions (O-methylation) | Enhanced relative binding affinity | eIF4E/eIF4G Interaction | nih.gov |

The methoxy group (-OCH₃) is a prevalent substituent in medicinal chemistry and its presence on the indazole scaffold has been shown to be of significant importance for high potency in many cases nih.govmdpi.com. Derivatives containing methoxy groups have demonstrated superior activity when compared to those with methyl groups, particularly in the context of Glycogen Synthase Kinase 3 (GSK-3) inhibition nih.gov. In the pursuit of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors, the presence of methoxy groups on the benzamide ring of certain indazole derivatives resulted in better activity profiles nih.gov.

However, the influence of the methoxy group is not universally positive and is highly context-dependent. In studies targeting Aurora kinases, a methoxy group was found to create steric hindrance within the back pocket of the enzyme, which led to a decrease in activity nih.gov. This dual role underscores the nuanced function of the methoxy group, which can act as a key potentiating feature or a source of steric clash depending on the specific architecture of the target protein's binding site.

| Target Enzyme | Effect of Methoxy Group | Observed Outcome | Source |

|---|---|---|---|

| GSK-3 | Favorable Interaction | Higher potency compared to methyl derivatives | nih.gov |

| VEGFR-2 | Favorable Interaction | Enhanced inhibitory activity | nih.gov |

| Aurora A Kinase | Steric Hindrance | Lower inhibitory activity | nih.gov |

| eIF4E | Position-Dependent | Enhancement or loss of binding affinity | nih.gov |

Pre-clinical in vitro Cellular Assays (e.g., Cell Proliferation, Target Engagement in Cell Lines)

The anti-proliferative effects of this compound and its analogues have been evaluated across various human cancer cell lines. In vitro assays are fundamental for determining a compound's cellular activity and potential as a therapeutic agent.

A series of 1H-indazole-3-amine derivatives were assessed for their anti-proliferative activity against a panel of cancer cells, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma) cell lines, using the MTT assay pharmablock.com. One particular compound, designated 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. Importantly, this compound exhibited significant selectivity, showing much lower cytotoxicity against normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. Further studies revealed that these compounds could induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and interaction with the p53/MDM2 pathway.

Other research has also highlighted the potent growth inhibitory activity of different indazole derivatives against various cancer cell lines, with some compounds showing IC₅₀ values in the range of 0.23-1.15 μM. These cellular assays confirm that the indazole scaffold is a promising framework for the development of novel anti-cancer agents.

| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | |

| Compound 6o | HEK-293 (Normal) | - | 33.2 | |

| Compound 2f | Various | Not Specified | 0.23 - 1.15 |

In vivo Proof-of-Mechanism Studies in Animal Models for Target Engagement

Translating in vitro findings into a living system is a critical step in drug development. Several indazole-based compounds have demonstrated efficacy and target engagement in various animal models, providing in vivo proof-of-mechanism.

One notable example is an indazole-based GSK-3 inhibitor, which initially showed excellent efficacy in a mouse model of mania. A subsequent analogue, developed to mitigate off-target effects, proved to be very effective in a mood stabilizer in vivo model, where it achieved a complete reversal of amphetamine-induced hypermotility nih.gov.

In the context of Parkinson's disease, a highly potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, MLi-2, which features an indazole core, was studied in rats. Following oral administration, target engagement was unequivocally confirmed by observing a dose-dependent reduction in the phosphorylation of LRRK2 in the brain nih.govmdpi.com.

Furthermore, another indazole derivative, developed as a glucocorticoid receptor (GR) modulator, exhibited excellent efficacy in a streptococcal cell wall (SCW) reactivation model of joint inflammation in animals nih.govmdpi.com. These studies provide compelling evidence that indazole derivatives can achieve significant therapeutic effects in vivo by successfully engaging with their intended biological targets.

Applications of 4 Methoxy 1h Indazole 3 Carbonitrile Beyond Traditional Medicinal Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecules

The chemical structure of 4-Methoxy-1H-indazole-3-carbonitrile makes it a highly versatile intermediate for the synthesis of more complex molecular architectures. The indazole core itself is a common starting point for various chemical transformations. nih.govnih.gov The presence of the nitrile group at the C-3 position is particularly significant, as it can be readily converted into other functional groups such as amines, carboxylic acids, or amides, opening pathways to a wide array of derivatives.

The functionalization of the C-3 position of the 1H-indazole ring is a key strategy for creating diverse chemical libraries. mdpi.com Methods like the Suzuki-Miyaura cross-coupling reaction have been successfully applied to 3-substituted indazoles, allowing for the introduction of various aryl and heteroaryl groups. mdpi.comscispace.com This highlights the potential of the 4-methoxy derivative to be similarly functionalized, serving as a scaffold for building elaborate molecules. The reactivity of the N-H group in the pyrazole (B372694) ring also allows for N-alkylation and N-arylation, further expanding its synthetic utility. mdpi.com

Table 1: Key Reactions for Modifying Indazole Scaffolds

| Reaction Type | Position | Potential Outcome | Relevance to this compound |

|---|---|---|---|

| Nitrile Hydrolysis | C-3 | Conversion to carboxylic acid or amide | Creates precursors for further coupling reactions |

| Nitrile Reduction | C-3 | Formation of a primary amine | Introduces a key nucleophilic group for building larger structures |

| N-H Alkylation/Arylation | N-1 | Introduction of various substituents | Modifies solubility, electronic, and steric properties |

| Cross-Coupling (e.g., Suzuki) | C-3 (after modification) | C-C bond formation to attach aryl groups | Allows for the construction of complex bi-aryl systems mdpi.comscispace.com |

Potential in Materials Science (e.g., as Fluorophores, in Coordination Polymers)

The highly conjugated system of the indazole ring suggests potential applications in materials science, particularly in optics and electronics. ossila.com Indazole derivatives are known to exhibit fluorescence, a property valuable for creating molecular probes and sensors. semanticscholar.org The emission properties can be tuned by altering the substituents on the indazole core. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group on this compound could potentially create a push-pull system, which is a common strategy for designing fluorescent molecules.

Furthermore, the nitrogen atoms in the pyrazole ring of the indazole structure can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). ossila.commdpi.com These materials have applications in gas storage, separation, and catalysis. Research on related indazole compounds, such as 1H-indazole-6-carboxylic acid, has demonstrated their ability to form stable coordination polymers with metals like Zinc (II) and Cadmium (II). mdpi.comugr.es By modifying the nitrile group of this compound into a suitable coordinating group like a carboxylic acid, it could serve as a linker for creating novel coordination polymers with tailored photoluminescent or electronic properties.

Table 2: Potential Materials Science Applications

| Application Area | Relevant Structural Feature | Potential Function |

|---|---|---|

| Fluorophores | Extended π-conjugated system of the indazole ring | Emitting light upon excitation for use in sensors or imaging agents semanticscholar.org |

| Coordination Polymers | Nitrogen atoms of the pyrazole ring | Acting as a ligand to bind metal ions, forming extended networks mdpi.comugr.es |

| Organic Electronics | Aromatic, heterocyclic nature | Component in dye-sensitized solar cells or other electronic devices ossila.com |

Catalytic Applications (if identified)

Currently, there is limited specific information in the scientific literature regarding the direct catalytic applications of this compound. However, the potential exists for its use as a ligand in catalysis. The nitrogen atoms of the indazole ring can coordinate to transition metals, forming complexes that may exhibit catalytic activity. The development of indazole-based ligands is an active area of research, and it is plausible that derivatives of this compound could be designed to act as catalysts or catalyst precursors for various organic transformations.

Future Research Directions and Opportunities for 4 Methoxy 1h Indazole 3 Carbonitrile

Exploration of Novel Synthetic Pathways and Functionalization Techniques

While methods for the synthesis of the basic indazole ring system are established, the development of more efficient and versatile synthetic routes for specifically substituted analogues like 4-Methoxy-1H-indazole-3-carbonitrile remains a key area of interest. Future research could focus on:

Late-Stage Functionalization: Applying late-stage C-H functionalization techniques could enable the direct introduction of various substituents onto the benzene ring of the this compound core. rsc.orgresearchgate.net This approach is highly efficient for creating a diverse library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis for each new compound.

Novel Cyclization Methods: Investigating new catalytic systems or reaction conditions for the cyclization step in indazole synthesis could lead to higher yields, better regioselectivity, and improved environmental sustainability. jlu.edu.cn

Functional Group Interconversion: Research into the selective modification of the methoxy (B1213986) and carbonitrile groups can open up new possibilities. For instance, the carbonitrile group can be converted into amides, tetrazoles, or other bioisosteres to modulate the compound's pharmacokinetic and pharmacodynamic properties.

| Technique | Potential Application for this compound | Reference |

| C-H Activation | Introduction of alkyl, aryl, or halogen groups at various positions of the benzene ring to explore new SAR. | rsc.orgnih.gov |

| Cross-Coupling Reactions | Suzuki-Miyaura or Buchwald-Hartwig coupling at different positions to introduce diverse substituents. | mdpi.com |

| Flow Chemistry | Development of continuous flow processes for a safer, more efficient, and scalable synthesis. | nih.gov |

Deeper Mechanistic Insights into Biological Interactions at the Atomic Level

Understanding how this compound interacts with its biological targets is crucial for rational drug design. Future investigations should aim to:

Structural Biology: Co-crystallization of the compound with its target proteins can provide a detailed, atomic-level picture of the binding interactions. This information is invaluable for designing more potent and selective inhibitors.

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamic parameters of the interaction, offering deeper insights into the binding mechanism.

Molecular Modeling: Advanced computational methods can be used to simulate the binding pose and predict the effect of structural modifications on binding affinity.

Integration with Advanced Screening and Omics Technologies

To identify the biological targets and understand the broader biological effects of this compound, a systems-level approach is necessary. This can be achieved through:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as kinases or G-protein coupled receptors, can help identify novel activities. nih.gov

Phenotypic Screening: Evaluating the compound's effect on cellular phenotypes in various disease models can uncover unexpected therapeutic applications.

Omics Approaches: Utilizing genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways modulated by the compound, helping to elucidate its mechanism of action and potential off-target effects.

| Technology | Application | Potential Outcome |

| Kinase Screening Panels | Identify specific kinase targets inhibited by the compound. | Development of targeted cancer therapies. |

| CRISPR-Cas9 Screening | Uncover genetic dependencies that sensitize cells to the compound. | Identification of patient populations most likely to respond to treatment. |

| Proteomics (e.g., SILAC) | Quantify changes in protein expression upon compound treatment. | Elucidation of downstream signaling pathways. |

Design and Synthesis of Next-Generation Scaffolds Based on the this compound Core

The this compound structure can serve as a starting point for the design of entirely new classes of therapeutic agents. Future efforts in this area could include:

Scaffold Hopping: Replacing the indazole core with other heterocyclic systems while retaining key pharmacophoric features could lead to compounds with improved properties.

Fragment-Based Drug Discovery (FBDD): Using fragments of the this compound molecule to probe the binding sites of target proteins can guide the design of novel, potent inhibitors.

Hybrid Molecules: Combining the indazole scaffold with other pharmacologically active moieties can result in hybrid molecules with dual or synergistic activities. nih.gov

Computational Drug Discovery and Rational Design Efforts

In silico methods are becoming increasingly powerful in accelerating the drug discovery process. For this compound, computational approaches can be leveraged to:

Virtual Screening: Screen large virtual libraries of compounds based on the this compound scaffold to identify promising candidates for synthesis and testing.

ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties. biotech-asia.org

Quantum Mechanics/Molecular Mechanics (QM/MM): Employ sophisticated computational methods to study the reaction mechanisms of target enzymes and how the compound inhibits them at a quantum mechanical level of detail.

| Computational Method | Application | Goal |

| Molecular Docking | Predict the binding mode of derivatives within a target's active site. | Guide the design of more potent analogues. |

| Molecular Dynamics Simulations | Study the dynamic behavior of the compound-protein complex over time. | Assess the stability of binding and identify key interactions. |

| Free Energy Perturbation (FEP) | Calculate the relative binding affinities of a series of analogues. | Prioritize the synthesis of the most promising compounds. |

By systematically pursuing these research directions, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.